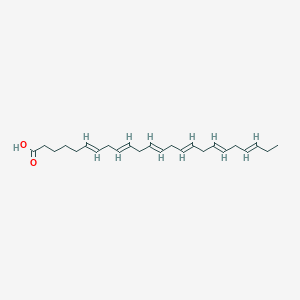

6,9,12,15,18,21-Tetracosahexaenoic acid

CAS No.:

Cat. No.: VC1913766

Molecular Formula: C24H36O2

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H36O2 |

|---|---|

| Molecular Weight | 356.5 g/mol |

| IUPAC Name | (6E,9E,12E,15E,18E,21E)-tetracosa-6,9,12,15,18,21-hexaenoic acid |

| Standard InChI | InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3,(H,25,26)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ |

| Standard InChI Key | YHGJECVSSKXFCJ-SFGLVEFQSA-N |

| Isomeric SMILES | CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)O |

| Canonical SMILES | CCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O |

Introduction

Chemical Structure and Properties

Molecular Identity and Classification

6,9,12,15,18,21-Tetracosahexaenoic acid belongs to the class of very long-chain fatty acids, characterized by an aliphatic tail containing at least 22 carbon atoms . This omega-3 fatty acid has a molecular formula of C24H36O2 and a molecular weight of 356.54 g/mol . It is also known by several synonyms including nisinate, nisinic acid anion, and (6E,9E,12E,15E,18E,21E)-tetracosa-6,9,12,15,18,21-hexaenoic acid . The compound is identified in chemical databases with the CAS number 68378-49-4 and PubChem CID 14647862 . Structurally, it contains six double bonds positioned at carbons 6, 9, 12, 15, 18, and 21, which contributes to its highly unsaturated nature and biological activity .

Physical and Chemical Properties

The physical and chemical properties of 6,9,12,15,18,21-tetracosahexaenoic acid provide insight into its behavior in biological systems and laboratory settings. The compound is characterized by specific parameters as detailed in the following table:

This fatty acid is characterized as weakly acidic based on its pKa value, and it demonstrates limited water solubility while dissolving readily in organic solvents . The presence of six double bonds in its structure contributes to its chemical reactivity and susceptibility to oxidation, which has implications for its storage and handling in laboratory settings .

Natural Sources and Distribution

Marine Sources

6,9,12,15,18,21-Tetracosahexaenoic acid has been isolated from various marine organisms, with a notable example being the brittle star Ophiura sarsi Lütken, from which it was isolated at greater than 95% purity for physiological function evaluation . The compound has also been detected in numerous marine-derived oils, including those from tunny, herring, cod-liver, pilot whale, sardine, and squalus-suclii-liver . The prevalence of this fatty acid in marine organisms suggests its ecological significance in marine food webs and potential nutritional importance when these marine sources are consumed by humans.

Mammalian Tissues

Beyond marine sources, 6,9,12,15,18,21-tetracosahexaenoic acid has been identified in several mammalian tissues. It has been detected in bovine retina and as a component of triglycerides and cholesterol esters in mouse and rat testis . Its presence in these specialized tissues suggests potential roles in visual function and reproductive biology. Additionally, the compound has been observed in rat brain, where it participates in specific metabolic pathways related to fatty acid elongation and desaturation . The distribution of this fatty acid across different mammalian tissues indicates its diverse biological functions beyond those observed in marine organisms.

Biosynthesis and Metabolism

Biosynthetic Pathway

The biosynthesis of 6,9,12,15,18,21-tetracosahexaenoic acid involves a series of enzymatic reactions starting from dietary precursors. Research indicates that it is produced from dietary linolenic acid through a sequence of elongation and Δ6-desaturation reactions . This process has been documented in fish and rat brain, suggesting conservation of this metabolic pathway across different vertebrate species. The synthesis pathway involves multiple enzymes that progressively extend the carbon chain and introduce double bonds at specific positions, resulting in the final 24-carbon hexaenoic acid structure.

Metabolic Fate and β-Oxidation

The metabolism of 6,9,12,15,18,21-tetracosahexaenoic acid is particularly significant as it serves as a precursor for docosahexaenoic acid (DHA; 22:6n-3) production. After being synthesized in the endoplasmic reticulum, 24:6n-3 preferentially moves to peroxisomes where it undergoes one cycle of beta-oxidation to form DHA . This metabolic pathway is crucial for maintaining adequate levels of DHA, which is essential for brain development and function. Studies have shown that both 24:6n-3 and its precursor, 9,12,15,18,21-tetracosapentaenoic acid (24:5n-3), are poor substrates for acylation into 1-acyl-sn-glycero-3-phosphocholine by rat liver microsomes, which may facilitate their channeling into the beta-oxidation pathway . The oxidation process involves several enzymatic steps, with specific intermediates accumulating during the process, particularly 2-trans-4,7,10,13,16,19-22:7 . The regulation of this pathway appears to involve the enzyme 2,4-dienoyl-CoA reductase, which distinguishes between subtle structural differences in fatty acid substrates, potentially contributing to the selective accumulation of DHA rather than continued degradation .

Physiological Functions and Effects

Effects on Leukotriene Production

6,9,12,15,18,21-Tetracosahexaenoic acid demonstrates significant anti-inflammatory properties through its ability to modulate leukotriene synthesis. Research has shown that it can inhibit antigen-stimulated production of leukotriene (LT)-related compounds, including LTB4, LTC4, and 5-hydroxyeicosatetraenoic acid . This inhibitory effect is similar to that observed with other n-3 polyunsaturated fatty acids such as eicosapentaenoic acid (EPA; 20:5n-3) and docosahexaenoic acid (DHA; 22:6n-3), which are major components of fish oils known for their anti-inflammatory properties . The modulation of leukotriene production represents an important mechanism through which this fatty acid may influence inflammatory responses in biological systems.

Impact on Histamine Regulation

Another physiological effect of 6,9,12,15,18,21-tetracosahexaenoic acid involves histamine regulation in mast cells. Studies using the MC/9 mouse mast cell line have demonstrated that this fatty acid can reduce the histamine content at a concentration of 25 μM, achieving a 27% reduction compared to control conditions . Interestingly, this effect was diminished as the fatty acid concentration increased up to 100 μM, suggesting a concentration-dependent response . The comparative effects of different fatty acids on histamine content in mast cells are summarized in the following table:

| Fatty Acid | Concentration | Effect on Histamine Content |

|---|---|---|

| 24:6n-3 (Tetracosahexaenoic acid) | 25 μM | 27% reduction |

| 20:5n-3 (Eicosapentaenoic acid) | 25 μM | 16% reduction |

| 22:6n-3 (Docosahexaenoic acid) | 25 μM | 20% reduction |

| 20:4n-6 (Arachidonic acid) | 25 μM | 18% increase |

These findings highlight the contrasting effects of omega-3 fatty acids (which reduce histamine content) versus omega-6 fatty acids like arachidonic acid (which increase histamine content) . Despite these effects on histamine content, research indicates that neither 24:6n-3 nor the other fatty acids tested (at 25 μM) influenced spontaneous or antigen-induced release of histamine from these cells . This suggests a specific effect on histamine synthesis or storage rather than release mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume